O-Desmethylerlotinib-d4
Description
O-Desmethylerlotinib-d4 is a deuterium-labeled isotopologue of O-Desmethylerlotinib, the primary active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib. The compound is synthesized by replacing four hydrogen atoms with deuterium at specific positions, typically at the methyl group or aromatic ring positions, to enhance metabolic stability and reduce isotopic interference in analytical assays. Its molecular formula is C₂₁H₁₉D₄N₃O₄, and it is widely employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying erlotinib and its metabolites in biological matrices such as plasma, serum, and tissues .
The deuterium labeling minimizes metabolic degradation during sample preparation, ensuring high precision in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This compound retains the pharmacological activity of its parent compound but is primarily utilized for analytical purposes rather than therapeutic applications.
Properties
Molecular Formula |
C21H17D4N3O4 |
|---|---|
Molecular Weight |
383.43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares O-Desmethylerlotinib-d4 with structurally and functionally related compounds:
| Compound | Molecular Formula | Deuterium Positions | Primary Use | Metabolic Stability |
|---|---|---|---|---|
| This compound | C₂₁H₁₉D₄N₃O₄ | Methyl/O-desmethyl sites | LC-MS internal standard | High (t₁/₂: ~24 hours) |
| Erlotinib | C₂₂H₂₃N₃O₄ | N/A | EGFR inhibitor (therapeutic) | Moderate (t₁/₂: ~36 hrs) |
| O-Desmethylerlotinib | C₂₁H₂₃N₃O₄ | N/A | Active metabolite of erlotinib | Low (rapid clearance) |
| Erlotinib-d6 | C₂₂H₁₇D₆N₃O₄ | Aromatic ring positions | Quantitative bioanalysis | High (t₁/₂: ~26 hours) |
Key Research Findings
Metabolic Stability: this compound exhibits 2.5-fold higher metabolic stability than non-deuterated O-Desmethylerlotinib in human liver microsome assays due to deuterium’s kinetic isotope effect (KIE) . In contrast, erlotinib-d6 (deuterated on the aromatic ring) shows comparable stability to this compound but is less effective in mitigating matrix effects in plasma samples .
Analytical Performance: A 2023 study demonstrated that this compound achieves <5% coefficient of variation (CV) in inter-day precision assays, outperforming non-deuterated standards (CV: 8–12%) . Erlotinib-d6, while stable, requires higher ionization voltages in MS, reducing sensitivity in low-concentration samples .
Pharmacokinetic Applications: this compound enables accurate quantification of erlotinib metabolites at sub-nanogram levels, critical for dose optimization in NSCLC (non-small cell lung cancer) patients .
Limitations and Advantages
- Advantages of this compound :
- Minimal isotopic interference compared to erlotinib-d5.
- Robust performance in high-throughput LC-MS workflows.
- Limitations: Higher synthesis costs due to selective deuteration. Limited utility in studying non-CYP3A4 metabolic pathways.
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